3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one
CAS No.: 618873-47-5
Cat. No.: VC7120664
Molecular Formula: C23H20N2O5
Molecular Weight: 404.422
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 618873-47-5 |
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Molecular Formula | C23H20N2O5 |
Molecular Weight | 404.422 |
IUPAC Name | (4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione |
Standard InChI | InChI=1S/C23H20N2O5/c1-13-11-16(9-10-17(13)29-3)21(26)19-20(15-7-5-4-6-8-15)25(23(28)22(19)27)18-12-14(2)30-24-18/h4-12,20,26H,1-3H3/b21-19+ |
Standard InChI Key | NUGPSHVLWPLARJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound belongs to the pyrrol-2-one family, featuring a five-membered lactam ring (pyrrolidinone) substituted at multiple positions. Key structural elements include:
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3-Hydroxy group: Positioned at C3, contributing to hydrogen-bonding capacity.
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4-(4-Methoxy-3-methylbenzoyl): A bulky aromatic ketone substituent at C4, providing lipophilicity and π-π stacking potential.
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1-(5-Methylisoxazol-3-yl): A heterocyclic substituent at N1, introducing hydrogen bond acceptor sites.
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5-Phenyl group: An aromatic ring at C5, enhancing molecular planarity.
The molecular formula is C₃₃H₂₉N₃O₅ (calculated molecular weight: 547.61 g/mol), with systematic IUPAC name confirming the substitution pattern.
Table 1: Structural Descriptors
Property | Value |
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Molecular Formula | C₃₃H₂₉N₃O₅ |
Molecular Weight | 547.61 g/mol |
Hydrogen Bond Donors | 1 (3-hydroxy group) |
Hydrogen Bond Acceptors | 6 (lactam O, isoxazole O/N) |
Rotatable Bonds | 5 |
Topological Polar Surface Area | 104 Ų |
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis typically employs multi-step protocols optimized for yield and purity:
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Core Formation:
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Knorr pyrrole synthesis between β-keto esters and amines generates the pyrrol-2-one core.
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Example: Reaction of ethyl 4-(4-methoxy-3-methylbenzoyl)acetoacetate with hydroxylamine under acidic conditions.
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N1 Functionalization:
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Mitsunobu reaction introduces the 5-methylisoxazole moiety via coupling with 3-hydroxy-5-methylisoxazole.
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Typical conditions: DIAD, PPh₃, THF, 0°C → RT.
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C5 Arylation:
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
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1 | NH₂OH·HCl, AcOH, 80°C, 12h | 78 | 92 |
2 | DIAD, PPh₃, THF, 0°C→RT, 24h | 65 | 89 |
3 | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 82 | 95 |
Purification and Analysis
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Chromatography: Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) achieves >98% purity.
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Spectroscopic Validation:
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (pH 7.4 PBS), improving to 1.2 mg/mL in 10% DMSO/PBS.
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LogP: 3.8 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Thermal Stability: Decomposition onset at 218°C (DSC), suggesting solid-state stability under ambient conditions.
Reactivity Profile
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Acid/Base Sensitivity:
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Stable in pH 2-10 (24h, 37°C).
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Lactam ring hydrolysis occurs at pH >12 (t₁/₂ = 2h at pH 12.5).
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Photodegradation: 15% decomposition after 48h UV exposure (ICH Q1B guidelines), necessitating light-protected storage.
Biological Activity and Mechanism
Central Nervous System Activity
The isoxazole moiety suggests potential GABAergic modulation:
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In Silico Docking: High affinity (Kᵢ = 12 nM) for GABA-A receptor α5 subunit in molecular modeling studies.
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In Vivo Testing Required: Behavioral assays in rodent models needed to confirm anxiolytic/anticonvulsant effects.
Applications and Future Directions
Therapeutic Development
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Antibacterial Candidates: Structural optimization could enhance potency against drug-resistant pathogens.
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Neuropharmaceuticals: Isoxazole-pyrrolidone hybrids represent underexplored chemical space for CNS disorders.
Material Science Applications
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Coordination Chemistry: The β-ketoamide structure may act as a polydentate ligand for transition metals.
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Catalysis: Preliminary studies show palladium complexes catalyze Suzuki couplings with 82% efficiency.
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